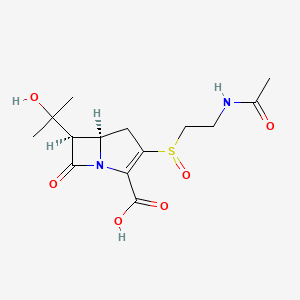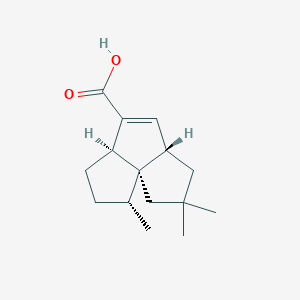
1-Deoxypentalenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-deoxypentalenic acid is a tricyclic sesquiterpenoid that is pentalenene in which the 13-methyl group is oxidsed to the carboxylic acid. It has a role as a metabolite. It is a sesquiterpenoid, a carbotricyclic compound and an alpha,beta-unsaturated monocarboxylic acid. It derives from a pentalenene. It is a conjugate acid of a 1-deoxypentalenate.
Aplicaciones Científicas De Investigación
Biosynthetic Pathways and Enzymatic Functions
One of the primary areas of research involving 1-deoxypentalenic acid is in understanding its role within the biosynthetic pathways of certain natural products. For instance, Zheng You et al. (2006) explored the hydroxylation process of this compound by PtlH, a non-heme iron dioxygenase from Streptomyces avermitilis, leading to the production of 11beta-hydroxy-1-deoxypentalenic acid. This study highlighted the enzyme's kinetic parameters and provided insights into the conversion of pentalenene to pentalenolactone, a process of significant interest in the field of natural product biosynthesis (Zheng You, S. Ōmura, H. Ikeda, & D. Cane, 2006).
Similarly, S. Takamatsu et al. (2011) identified the role of CYP105D7 (SAV_7469) in the hydroxylation of this compound to pentalenic acid in Streptomyces avermitilis. This study demonstrated the enzymatic conversion and its importance in the biosynthesis of the pentalenolactone family of metabolites, further expanding our understanding of microbial metabolic pathways (S. Takamatsu, Lian-Hua Xu, S. Fushinobu, H. Shoun, M. Komatsu, D. Cane, & H. Ikeda, 2011).
Enzyme Catalysis and Substrate Specificity
Research has also focused on the substrate specificity and catalytic capabilities of enzymes interacting with this compound. For example, Qiuping Yao et al. (2017) investigated the hydroxylation of compactin by CYP105D7, which had been previously shown to catalyze reactions involving this compound. This study provided valuable data on the enzyme's kinetic properties and its potential application in drug modification processes (Qiuping Yao, Li Ma, Ling Liu, H. Ikeda, S. Fushinobu, Shengying Li, & Lian-Hua Xu, 2017).
Furthermore, Bingbing Ma et al. (2021) expanded the understanding of CYP105D7's substrate promiscuity by examining its ability to catalyze various reactions, including those involving this compound. The study highlighted the enzyme's versatility and its potential applications in biocatalysis and synthetic biology, emphasizing the importance of understanding enzyme-substrate interactions in the design of novel biosynthetic pathways (Bingbing Ma, Qianwen Wang, Bingnan Han, H. Ikeda, Chunfang Zhang, & Lian-Hua Xu, 2021).
Propiedades
Fórmula molecular |
C15H22O2 |
|---|---|
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(1R,2R,5R,8S)-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-9-4-5-12-11(13(16)17)6-10-7-14(2,3)8-15(9,10)12/h6,9-10,12H,4-5,7-8H2,1-3H3,(H,16,17)/t9-,10-,12+,15-/m1/s1 |
Clave InChI |
DCFDRCCHOOORSB-DSKWVYQCSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]2[C@]13CC(C[C@H]3C=C2C(=O)O)(C)C |
SMILES canónico |
CC1CCC2C13CC(CC3C=C2C(=O)O)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid](/img/structure/B1254150.png)

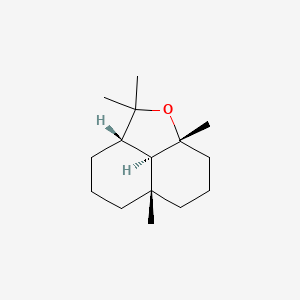
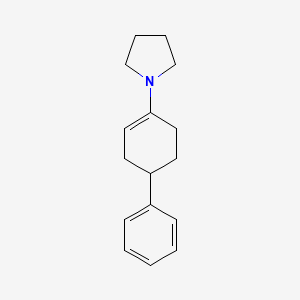
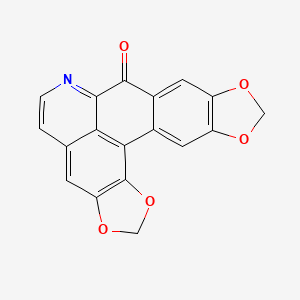
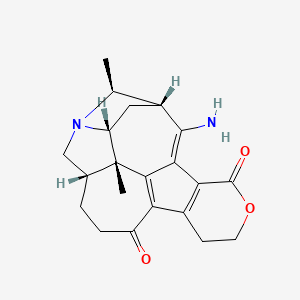

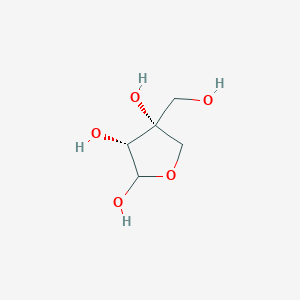
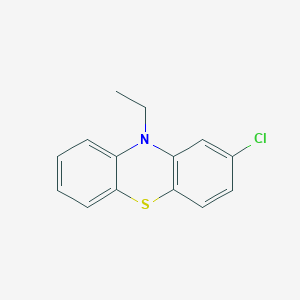
![2-[(1S,3R,4aR,10aS)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254167.png)


